molecular formula C7H13ClN2O2 B1459002 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride CAS No. 1390655-03-4

3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride

Cat. No.: B1459002
CAS No.: 1390655-03-4
M. Wt: 192.64 g/mol
InChI Key: HCDNRQGVLRCRKD-UHFFFAOYSA-N
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Description

3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride is a chemical compound with the empirical formula C7H13ClN2O2 and a molecular weight of 192.64 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme interactions and protein binding.

    Medicine: Research includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride is not currently known .

Preparation Methods

The synthesis of 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as alkyl halides and amines, followed by cyclization to form the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Comparison with Similar Compounds

3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride can be compared with other similar spiro compounds, such as:

Properties

IUPAC Name

3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-9-5-7(11-6(9)10)2-3-8-4-7;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDNRQGVLRCRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNC2)OC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
Reactant of Route 2
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
Reactant of Route 3
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
Reactant of Route 4
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
Reactant of Route 5
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
Reactant of Route 6
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride

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